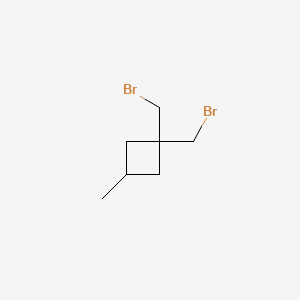

1,1-Bis(bromomethyl)-3-methylcyclobutane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1-bis(bromomethyl)-3-methylcyclobutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12Br2/c1-6-2-7(3-6,4-8)5-9/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZFMMCXKZZGXHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C1)(CBr)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformations of 1,1 Bis Bromomethyl 3 Methylcyclobutane

Reactivity of Bromomethyl Moieties within the Cyclobutane (B1203170) Framework

The primary sites of reactivity in 1,1-bis(bromomethyl)-3-methylcyclobutane are the two bromomethyl groups. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and the bromine atom a good leaving group. This inherent reactivity is expected to be influenced by the sterically hindered environment of the quaternary carbon of the cyclobutane ring.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

Nucleophilic substitution reactions are anticipated to be a principal mode of transformation for the bromomethyl groups.

SN2 Pathway: A bimolecular nucleophilic substitution (SN2) reaction would involve a backside attack by a nucleophile on the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide ion. Given that the carbon atom is a primary halide, the SN2 mechanism is generally favored. However, the presence of the adjacent bromomethyl group and the cyclobutane ring itself could introduce significant steric hindrance, potentially slowing the reaction rate compared to a less substituted haloalkane.

SN1 Pathway: A unimolecular nucleophilic substitution (SN1) pathway is generally less likely for primary halides due to the instability of the corresponding primary carbocation. The formation of a carbocation at the methylene carbon would be energetically unfavorable.

Table 1: Predicted Outcomes of Nucleophilic Substitution Reactions

| Nucleophile | Predicted Product | Reaction Pathway |

|---|---|---|

| Hydroxide (OH⁻) | 1,1-Bis(hydroxymethyl)-3-methylcyclobutane | Likely SN2 |

| Cyanide (CN⁻) | 1,1-Bis(cyanomethyl)-3-methylcyclobutane | Likely SN2 |

Elimination Reactions (E1 and E2 Pathways)

Elimination reactions, which would lead to the formation of a double bond, are generally not favored for compounds lacking a hydrogen atom on the beta-carbon relative to the leaving group. In the case of this compound, the carbon atom to which the bromomethyl groups are attached (the alpha-carbon) has no hydrogen atoms. The adjacent carbon atoms of the cyclobutane ring (the beta-carbons) do have hydrogen atoms.

E2 Pathway: A bimolecular elimination (E2) reaction would require a strong base to abstract a proton from a beta-carbon simultaneously with the departure of the bromide leaving group. This would result in the formation of an exocyclic double bond, yielding a methylenecyclobutane derivative. The strained nature of the resulting double bond on the cyclobutane ring could make this pathway less favorable.

E1 Pathway: A unimolecular elimination (E1) pathway is highly unlikely due to the difficulty of forming the requisite primary carbocation.

Reactions with Organometallic Reagents

The reaction of this compound with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), is expected to proceed via nucleophilic attack by the carbanionic portion of the organometallic compound on the electrophilic carbon of the bromomethyl group. This would result in the formation of a new carbon-carbon bond, displacing the bromide ion. Due to the presence of two reactive sites, the stoichiometry of the organometallic reagent would be a critical factor in determining the final product, with the potential for mono- or di-alkylation.

Ring-Opening Reactions of the Cyclobutane Core

The cyclobutane ring possesses inherent ring strain (approximately 26 kcal/mol), which can serve as a driving force for ring-opening reactions under certain conditions.

Thermolytic Ring Cleavage

Upon heating to high temperatures, cyclobutane and its derivatives can undergo thermolytic ring cleavage. This process typically proceeds through a diradical intermediate and can lead to the formation of two alkene molecules. For this compound, thermolysis could potentially yield isobutylene and 1,1-dibromoethylene, although this has not been experimentally confirmed.

Photolytic Ring Cleavage

Photochemical excitation with ultraviolet light can also induce the cleavage of the cyclobutane ring. Similar to thermolysis, this reaction is thought to proceed through a diradical intermediate and would be expected to yield smaller alkene fragments. The specific products of photolysis for this compound have not been reported.

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 1,1-Bis(hydroxymethyl)-3-methylcyclobutane |

| 1,1-Bis(cyanomethyl)-3-methylcyclobutane |

| 1,1-Bis(azidomethyl)-3-methylcyclobutane |

| Isobutylene |

Base-Mediated Ring Opening

Similar to acid catalysis, base-mediated ring opening of the cyclobutane core in this compound is not a reported or expected transformation. Strong bases will preferentially react with the substrate in one of two ways:

Nucleophilic Substitution: A strong nucleophilic base (e.g., hydroxide, alkoxide) will attack the electrophilic carbon of the bromomethyl group in an SN2 reaction to displace the bromide ion.

Elimination: A sterically hindered, non-nucleophilic base could potentially induce elimination (E2) if there were a proton on a beta-carbon. However, in this molecule, the adjacent carbon is the quaternary C1 of the cyclobutane ring, which has no protons. Therefore, elimination to form a double bond is not a primary reaction pathway from the bromomethyl groups.

Cleavage of the cyclobutane C-C bonds would require significantly more energy than these alternative pathways and is not a favored process.

Nucleophilic Attack-Induced Ring Cleavage

The concept of a direct nucleophilic attack leading to the cleavage of the cyclobutane ring in this specific compound is not supported by established reactivity principles. The reactivity of this compound is overwhelmingly centered on the two C-Br bonds. Nucleophiles will readily attack the electrophilic methylene carbons, leading to substitution products. For the ring itself to be cleaved by a nucleophile, the nucleophile would have to attack one of the ring carbons and displace a carbon group, a process that is energetically highly unfavorable. Such ring-opening reactions are typically observed in cyclobutane systems that are specifically activated, for example by adjacent "donor" and "acceptor" groups which can stabilize intermediates, a feature that this compound lacks. researchgate.netrsc.org

Intramolecular Cyclization and Annulation Reactions

The presence of two reactive bromomethyl groups on the same carbon atom makes this compound an excellent substrate for the construction of more complex cyclic systems, particularly spirocyclic structures.

Formation of Fused Ring Systems

The formation of a fused ring system from this compound via a simple intramolecular reaction is structurally unlikely. Such a transformation would require one of the bromomethyl groups to react with a carbon atom within the cyclobutane ring itself, which is not a feasible pathway. Fused-ring systems containing a cyclobutane are typically synthesized through other methods, such as cycloaddition reactions. rsc.org

Construction of Spirocyclic Structures

A key and highly useful transformation of this compound is its use in the synthesis of spirocyclic compounds. This is typically achieved by reacting the molecule with a difunctional nucleophile. In this reaction, the two nucleophilic centers of the reagent displace both bromide ions in a double intramolecular SN2 reaction, forming a new ring attached at the C1 position of the cyclobutane. youtube.com This strategy provides a direct route to a variety of spirocyclic systems, which are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. nih.gov

The general reaction can be summarized as: this compound + Nu-X-Nu → 3-Methyl-spiro[3.X-1]alkane + 2 Br⁻

Below is a table of potential spirocyclic compounds that can be synthesized from this compound using various dinucleophiles.

| Dinucleophile (Nu-X-NuH₂) | Reagent Example | Resulting Spirocyclic Structure | Spiro-Ring Size |

| Malonic Ester | Diethyl malonate | Diethyl 3-methylspiro[3.4]octane-1,1-dicarboxylate | 5 |

| Diamine | Ethane-1,2-diamine | 6-Methyl-5,8-diazaspiro[3.4]octane | 5 |

| Dithiol | Ethane-1,2-dithiol | 6-Methyl-5,8-dithiaspiro[3.4]octane | 5 |

| Disulfonamide | Methane disulfonamide | 6-Methyl-5,8-diaza-5,8-disulfonylspiro[3.4]octane | 5 |

| Diol | Propane-1,3-diol | 7-Methyl-6,8-dioxaspiro[3.5]nonane | 6 |

Polymerization Strategies Utilizing this compound as a Monomer

As a bifunctional alkyl halide, this compound can serve as a monomer in polycondensation reactions. farabi.universitymelscience.com In this type of polymerization, the monomer reacts with another bifunctional monomer (a comonomer), such as a diamine, diol, or dithiol, to form a polymer chain. Each reaction step involves a nucleophilic substitution that displaces a bromide ion and forms a new covalent bond, with HBr being eliminated and neutralized by a base. The resulting polymer would feature the 3-methyl-cyclobutane-1,1-diyl moiety as a repeating unit in the backbone, imparting rigidity and a specific three-dimensional structure to the polymer chain.

The general polycondensation reaction can be represented as: n this compound + n H-Y-R-Y-H → [-CH₂-Y-R-Y-CH₂-C(CH₂CH(CH₃)CH₂)-]n + 2n HBr

This approach allows for the synthesis of a wide range of novel polymers, including polyamines, polyethers, and polythioethers, by selecting the appropriate comonomer.

| Comonomer Class (H-Y-R-Y-H) | Comonomer Example | Resulting Polymer Class |

| Diamine | Hexamethylenediamine | Polyammonium (if quaternized) or Polyamine |

| Diol | Bisphenol A | Polyether |

| Dithiol | 1,4-Benzenedithiol | Polythioether |

| Dicarboxylic Acid | Adipic acid | Polyester |

Transition Metal-Catalyzed Cross-Coupling Reactions

The gem-bis(bromomethyl) moiety in this compound serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures. The general mechanism for many of these transformations involves the oxidative addition of a carbon-halogen bond to a low-valent transition metal catalyst, followed by transmetalation with a suitable organometallic reagent and subsequent reductive elimination to form the desired product and regenerate the catalyst.

In the case of this compound, both mono- and di-substitution products can be envisioned, depending on the reaction conditions and the stoichiometry of the reagents. Palladium, nickel, and copper catalysts are commonly employed for such transformations.

For instance, in a typical Suzuki-Miyaura coupling, the compound could react with an organoboron reagent in the presence of a palladium catalyst and a base. The reaction could potentially proceed in a stepwise manner, allowing for the sequential introduction of two different aryl or vinyl groups.

A hypothetical reaction scheme is presented below:

Scheme 1: Hypothetical Suzuki-Miyaura Coupling of this compoundStep 1: Monosubstitution

This compound + R¹-B(OR)₂ --(Pd catalyst, Base)--> 1-(Bromomethyl)-1-(R¹-methyl)-3-methylcyclobutane

Step 2: Disubstitution

1-(Bromomethyl)-1-(R¹-methyl)-3-methylcyclobutane + R²-B(OR)₂ --(Pd catalyst, Base)--> 1-(R¹-methyl)-1-(R²-methyl)-3-methylcyclobutane

The choice of catalyst, ligands, base, and solvent would be crucial in controlling the selectivity between mono- and di-substitution.

Below is a hypothetical data table illustrating potential outcomes for such cross-coupling reactions based on analogous systems.

| Entry | Coupling Partner (R-M) | Catalyst | Ligand | Base | Solvent | Product(s) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | Mono-phenylated, Di-phenylated | 65 (mono), 25 (di) |

| 2 | Vinyltributyltin | PdCl₂(PPh₃)₂ | - | - | THF | Mono-vinylated, Di-vinylated | 70 (mono), 15 (di) |

| 3 | Phenylzinc chloride | NiCl₂(dppe) | dppe | - | THF | Mono-phenylated, Di-phenylated | 50 (mono), 40 (di) |

| 4 | Sodium phenoxide | CuI | Phenanthroline | Cs₂CO₃ | Dioxane | Mono-phenoxylated | 85 |

This is a hypothetical data table created to illustrate potential reactivity based on general principles of cross-coupling reactions.

Regioselectivity and Stereoselectivity in Diversification Reactions

The concepts of regioselectivity and stereoselectivity are central to understanding the chemical transformations of this compound, particularly when considering the introduction of new functional groups and the potential for creating chiral centers.

Regioselectivity:

In the context of this molecule, regioselectivity would primarily be a consideration if the two bromomethyl groups were chemically non-equivalent. However, in this compound, the two bromomethyl groups are chemically equivalent. Therefore, in a monosubstitution reaction, the question of which bromomethyl group reacts first is moot.

However, regioselectivity becomes highly relevant in subsequent reactions if the first introduced substituent imparts steric or electronic bias. For example, if a bulky group is introduced in the first step, it may hinder the approach of a second nucleophile or organometallic reagent to the remaining bromomethyl group.

Furthermore, reactions involving the cyclobutane ring itself, such as ring-opening or rearrangement reactions, would be subject to regioselective control based on the substitution pattern. The methyl group at the 3-position would influence the stability of any potential intermediates, thereby directing the outcome of such reactions.

Stereoselectivity:

The structure of this compound contains a stereocenter at the 3-position of the cyclobutane ring, meaning it can exist as a pair of enantiomers (R and S). Any reaction that does not involve bond breaking at this stereocenter will proceed with retention of configuration.

However, the carbon atom bearing the two bromomethyl groups is a pro-stereogenic center. The substitution of one of the bromomethyl groups with a different substituent will create a new stereocenter at the 1-position. If the starting material is racemic, a mixture of diastereomers will be formed. If an enantiomerically pure starting material is used, the stereochemical outcome of the reaction will depend on the mechanism.

For example, an Sₙ2 reaction with a nucleophile would proceed with inversion of configuration at the carbon of the bromomethyl group. In the context of creating a new stereocenter at C1, the facial selectivity of the attack would be influenced by the existing stereocenter at C3. This could lead to a diastereoselective outcome, where one diastereomer is formed in excess over the other.

The use of chiral catalysts in transition metal-catalyzed cross-coupling reactions could also induce enantioselectivity, potentially allowing for the kinetic resolution of the racemic starting material or the desymmetrization of a prochiral intermediate.

A summary of potential stereochemical outcomes is presented in the table below:

| Reaction Type | Starting Material | Reagent/Catalyst | Expected Stereochemical Outcome |

| Nucleophilic Substitution (Sₙ2) | Racemic | Achiral Nucleophile | Formation of a mixture of diastereomers |

| Nucleophilic Substitution (Sₙ2) | Enantiomerically Pure | Achiral Nucleophile | Diastereoselective formation of products |

| Cross-Coupling | Racemic | Chiral Catalyst | Potential for kinetic resolution and formation of enantioenriched product |

This table illustrates potential stereochemical outcomes based on general principles of stereoselective reactions.

Advanced Applications and Functionalization Strategies of 1,1 Bis Bromomethyl 3 Methylcyclobutane in Organic Synthesis

1,1-Bis(bromomethyl)-3-methylcyclobutane as a Versatile Synthetic Synthon

The geminal bis(bromomethyl) substitution on the 3-methylcyclobutane core provides a synthetically versatile handle for a variety of transformations. The two primary reactive sites allow for the construction of diverse molecular frameworks through sequential or simultaneous alkylation reactions with a range of nucleophiles.

The rigid, puckered structure of the cyclobutane (B1203170) ring makes this compound an attractive building block for the synthesis of complex carbocyclic systems, including spirocyclic and bicyclic compounds. The defined spatial orientation of the bromomethyl groups can be exploited to control the stereochemical outcome of subsequent cyclization reactions.

In the synthesis of spirocycles, the gem-dibromide can react with a dinucleophile, such as a malonate ester, in a tandem alkylation process to form a new ring spiro-fused to the cyclobutane core. The methyl group at the 3-position can influence the conformational preference of the cyclobutane ring and, consequently, the stereoselectivity of the annulation.

For the construction of bicyclic architectures, intramolecular cyclization strategies can be employed. For instance, conversion of one of the bromomethyl groups to a nucleophilic center, followed by intramolecular alkylation of the remaining bromomethyl group, would lead to the formation of a bicyclo[1.1.1]pentane derivative. The strain inherent in such systems is of significant interest in the exploration of novel chemical space.

Table 1: Potential Carbocyclic Scaffolds from this compound

| Scaffold Type | Synthetic Strategy | Key Features |

|---|---|---|

| Spirocyclic | Tandem alkylation with dinucleophiles | Rigid 3D structure, precise spatial arrangement of substituents |

| Bicyclic | Intramolecular cyclization | High strain energy, unique electronic properties |

Macrocycles are of great interest in drug discovery due to their ability to bind to challenging protein targets with high affinity and selectivity. The conformational flexibility of many macrocycles can, however, lead to a significant entropic penalty upon binding. The incorporation of rigid linkers is a common strategy to pre-organize the macrocycle into a bioactive conformation.

This compound can serve as a precursor for such rigid linkers. The distance and relative orientation of the two reactive sites are defined by the cyclobutane core. This allows for the synthesis of macrocycles with well-defined geometries. For example, reaction with dithiols or diamines can lead to the formation of macrocycles where the cyclobutane unit acts as a spanning linker, holding the two ends of a peptide or other molecular chain in a specific spatial arrangement.

Table 2: Examples of Macrocyclization using Bis-electrophilic Linkers

| Linker Type | Nucleophile | Resulting Macrocycle |

|---|---|---|

| 1,3-Bis(bromomethyl)benzene | Dithiol | Thioether-bridged macrocycle |

| 1,4-Bis(bromomethyl)benzene | Diamine | Amine-bridged macrocycle |

Design and Synthesis of Conformationally Restricted Analogues for Chemical Biology Research

The study of ligand-protein interactions is fundamental to chemical biology. Conformationally restricted analogues of bioactive molecules are invaluable tools for probing these interactions, as they can help to identify the specific conformation required for biological activity. The cyclobutane scaffold is particularly well-suited for this purpose due to its inherent rigidity. nih.gov

By incorporating the 1,1-bis(substituted methyl)-3-methylcyclobutane core into a known bioactive molecule, the conformational freedom of flexible side chains can be significantly reduced. For example, if a bioactive molecule contains two functional groups that can be linked by the cyclobutane unit, the resulting analogue will be constrained to a limited set of conformations. This can lead to an increase in binding affinity and selectivity. The puckered nature of the cyclobutane ring allows for the precise positioning of substituents in three-dimensional space. ru.nl

Integration into Diversity-Oriented Synthesis (DOS) Libraries

Diversity-Oriented Synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening. The goal of DOS is to explore a wide range of chemical space to identify novel bioactive compounds. Scaffolds that can be readily functionalized in multiple directions are highly desirable in DOS.

This compound, with its two reactive handles and a 3D cyclobutane core, is a promising candidate for inclusion in DOS libraries. The two bromomethyl groups can be independently or simultaneously reacted with a variety of nucleophiles to generate a library of compounds with diverse appendages. Furthermore, the cyclobutane ring itself can be subjected to ring-opening or rearrangement reactions to generate additional skeletal diversity. The incorporation of such a 3D scaffold can lead to libraries with greater structural complexity and a higher probability of identifying hits in biological screens. nih.govpharmablock.commdpi.com

Role in the Development of Novel Molecular Scaffolds for Synthetic Methodologies

The development of novel molecular scaffolds is crucial for advancing synthetic methodologies and for providing new starting points for drug discovery programs. The unique structural and electronic properties of the cyclobutane ring make it an attractive core for the design of new scaffolds. nih.gov

The reactivity of the gem-dibromide in this compound can be harnessed to construct novel heterocyclic and carbocyclic ring systems. For example, reaction with bis-nucleophiles can lead to the formation of novel spiro-heterocycles. The strain in the cyclobutane ring can also be exploited in ring-expansion reactions to access larger, less-strained ring systems with unique substitution patterns. The development of synthetic routes to novel scaffolds based on this building block could open up new avenues for the synthesis of complex molecules.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

A key challenge lies in the stereocontrolled synthesis of the 3-methyl derivative. Researchers should explore asymmetric catalysis to establish the desired stereochemistry early in the synthetic sequence. Potential avenues include enantioselective [2+2] cycloadditions or the desymmetrization of a prochiral precursor. Furthermore, the development of one-pot or tandem reactions that minimize purification steps and reduce waste is highly desirable. The exploration of flow chemistry could also offer a more sustainable and scalable approach to the synthesis of this compound.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Asymmetric [2+2] Cycloaddition | High enantioselectivity, atom economy. | Catalyst design, substrate scope. |

| Desymmetrization of Prochiral Precursors | Access to enantiopure material. | Identification of suitable substrates and catalysts. |

| One-Pot/Tandem Reactions | Reduced waste, improved efficiency. | Reaction compatibility, optimization of conditions. |

| Flow Chemistry | Scalability, improved safety and control. | Reactor design, optimization of flow parameters. |

Exploration of Novel Reactivity Modes and Selective Transformations

The two primary bromine atoms in 1,1-Bis(bromomethyl)-3-methylcyclobutane provide a rich platform for exploring novel reactivity. While standard nucleophilic substitution reactions are expected, the unique steric environment of the gem-dihalogenated cyclobutane (B1203170) may lead to unexpected outcomes. Future investigations should focus on uncovering novel reactivity modes and developing highly selective transformations.

The intramolecular cyclization of this compound with various nucleophiles could lead to the formation of novel spirocyclic systems, which are of significant interest in drug discovery. researchgate.netnih.gov The strain of the cyclobutane ring could also be harnessed to drive ring-opening or ring-expansion reactions, providing access to a diverse range of carbocyclic and heterocyclic scaffolds. researchgate.net Furthermore, the selective mono- and di-functionalization of the bromomethyl groups presents a significant challenge and a key area for future research. The development of orthogonal protection-deprotection strategies or the use of sterically demanding reagents could enable such selective transformations.

Enhanced Stereochemical Control in Synthesis and Derivatization

The presence of a stereocenter at the 3-position of the cyclobutane ring introduces the possibility of diastereomers and enantiomers. Achieving high levels of stereochemical control in both the synthesis of this compound and its subsequent derivatization is a paramount challenge.

Future research should focus on the development of diastereoselective and enantioselective methods for the synthesis of this compound. This could involve the use of chiral auxiliaries, chiral catalysts, or biocatalytic approaches. mdpi.com Once enantiomerically pure this compound is obtained, the challenge will be to control the stereochemistry of subsequent reactions at the bromomethyl groups. The influence of the existing stereocenter on the stereochemical outcome of these reactions needs to be systematically investigated. This understanding will be crucial for the rational design and synthesis of stereochemically pure derivatives for biological evaluation.

Integration of Computational and Experimental Methodologies for Predictive Synthesis

Computational chemistry can play a pivotal role in accelerating the development of synthetic routes and understanding the reactivity of this compound. The integration of computational modeling with experimental work can provide valuable insights and guide synthetic efforts.

Future research should employ computational methods, such as Density Functional Theory (DFT), to predict the most stable conformations of the molecule, elucidate reaction mechanisms, and predict the regioselectivity and stereoselectivity of various transformations. nih.gov For instance, computational studies can help in the design of catalysts for asymmetric synthesis or in predicting the most likely products of complex reaction cascades. This synergistic approach will not only save time and resources but also lead to a deeper understanding of the fundamental chemistry of this intriguing molecule.

| Computational Method | Application | Potential Impact |

| Density Functional Theory (DFT) | Conformational analysis, reaction mechanism studies. | Prediction of reactivity and selectivity. |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions. | Understanding dynamic behavior and solvent effects. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of large systems, such as enzyme-catalyzed reactions. | Design of biocatalytic routes. |

Design of Next-Generation Molecular Scaffolds Utilizing this Core Structure

The unique structural features of this compound make it an attractive starting point for the design of novel molecular scaffolds for applications in medicinal chemistry and materials science. researchgate.net The rigid cyclobutane core can serve as a three-dimensional scaffold to present functional groups in well-defined spatial orientations.

Future research should focus on the systematic exploration of the chemical space accessible from this building block. By derivatizing the bromomethyl groups with a variety of functional moieties, libraries of novel compounds can be generated and screened for biological activity. The incorporation of this scaffold into larger molecules, such as macrocycles or polymers, could also lead to materials with unique properties. The design of spirocyclic compounds derived from this compound is a particularly promising avenue for the development of new therapeutic agents. nih.gov

Q & A

Basic: What are the optimal storage conditions and handling protocols for 1,1-Bis(bromomethyl)-3-methylcyclobutane?

Answer:

- Storage: Store sealed in dry conditions at 2–8°C to prevent degradation or unintended reactions caused by moisture or temperature fluctuations .

- Handling: Use appropriate PPE (gloves, goggles, lab coat) and work in a fume hood due to hazards (H315: skin irritation, H318: eye damage). Follow precautionary measures P261 (avoid inhalation) and P310 (immediate medical attention if exposed) .

Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy: H and C NMR can identify the cyclobutane ring structure, bromomethyl substituents, and methyl group positions.

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (CHBr) and fragmentation patterns.

- Infrared (IR) Spectroscopy: Detects C-Br stretching vibrations (~500–600 cm) and cyclobutane ring vibrations.

- X-ray Crystallography: Resolves 3D molecular geometry and bond angles, critical for conformational analysis .

Advanced: How do the bromomethyl substituents influence the compound’s reactivity in alkylation or ring-opening reactions?

Answer:

- Alkylation Potential: The bromine atoms act as leaving groups, enabling nucleophilic substitution (S2) reactions. For example, reaction with amines or thiols can yield functionalized cyclobutane derivatives.

- Ring-Opening Dynamics: Under strain, the cyclobutane ring may undergo thermal or photochemical ring-opening. Bromomethyl groups increase ring strain, accelerating reactions like [2+2] cycloreversion.

- Comparative Studies: Compared to chloro analogs, bromine’s larger size and polarizability enhance reactivity but reduce selectivity. Iodo analogs (e.g., ethyl 3-iodocyclobutane-1-carboxylate) show even higher reactivity but lower stability .

Advanced: What synthetic strategies enable selective functionalization of this compound?

Answer:

- Stepwise Substitution: Use bulky bases (e.g., LDA) to deprotonate one bromomethyl group selectively, enabling mono-functionalization.

- Cross-Coupling Reactions: Employ palladium catalysts (e.g., Suzuki-Miyaura) for C-C bond formation at brominated sites.

- Protection/Deprotection: Temporarily protect one bromomethyl group using silyl ethers or esters to control reactivity .

Basic: How does the methyl group at the 3-position affect the compound’s conformational stability?

Answer:

- Steric Effects: The methyl group introduces steric hindrance, stabilizing specific conformers (e.g., chair vs. twist-boat) by restricting ring puckering.

- Electronic Effects: Methyl’s electron-donating nature slightly alters electron density on the cyclobutane ring, impacting reactivity in electrophilic additions.

- Comparative Analysis: Analogues without methyl groups (e.g., 1,1-bis(bromomethyl)cyclobutane) exhibit greater conformational flexibility but lower thermal stability .

Advanced: What computational methods are suitable for modeling the ring strain and reaction pathways of this compound?

Answer:

- DFT Calculations: Use density functional theory (e.g., B3LYP/6-31G*) to quantify ring strain energy and predict reaction transition states.

- Molecular Dynamics (MD): Simulate conformational changes under varying temperatures or solvents.

- QSPR Models: Correlate substituent effects (e.g., bromine vs. chlorine) with experimental reactivity data to optimize synthetic routes .

Basic: What are the primary hazards associated with this compound, and how can they be mitigated during experiments?

Answer:

- Hazards: Skin/eye irritation (H315, H318), respiratory sensitization (H335).

- Mitigation:

Advanced: How does the compound’s reactivity compare to structurally similar halogenated cyclobutanes in cross-coupling reactions?

Answer:

- Bromine vs. Chlorine: Bromine’s better leaving-group ability facilitates faster cross-coupling (e.g., Heck or Ullmann reactions) but may require milder conditions to avoid side reactions.

- Iodine Analogs: Iodo derivatives (e.g., ethyl 3-iodocyclobutane-1-carboxylate) exhibit higher reactivity but are prone to oxidative degradation.

- Fluorine Substitution: Fluorinated analogs (e.g., 3,3-bis(fluoromethyl)cyclobutan-1-amine) show reduced electrophilicity, limiting their utility in alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.